molecular formula C16H21F2NO4 B13384334 tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate

tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate

Cat. No.: B13384334
M. Wt: 329.34 g/mol
InChI Key: RYDSJJXCDQFTKF-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate is a complex organic compound that features a tert-butyl group, a 2,5-difluorophenyl group, and a tetrahydro-2H-pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluorophenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are conducted at room temperature using a combination of palladium complexes and bases such as cesium carbonate in solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various substituted carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of organic reactions, making it valuable for constructing intricate chemical architectures.

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a pharmacological agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases that involve dysregulated signaling pathways.

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(2,5-difluorophenyl)-2-hydroxyethyl]carbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical control and high performance .

Properties

Molecular Formula

C16H21F2NO4

Molecular Weight

329.34 g/mol

IUPAC Name

tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate

InChI

InChI=1S/C16H21F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,10,13-14,20H,7-8H2,1-3H3,(H,19,21)

InChI Key

RYDSJJXCDQFTKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(COC1C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

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